3-((2-Methylbenzyl)thio)-5-phenyl-4H-1,2,4-triazol-4-amine
Description
Properties
IUPAC Name |
3-[(2-methylphenyl)methylsulfanyl]-5-phenyl-1,2,4-triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4S/c1-12-7-5-6-10-14(12)11-21-16-19-18-15(20(16)17)13-8-3-2-4-9-13/h2-10H,11,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDWJUWOUWLEINN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN=C(N2N)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
578747-34-9 | |
| Record name | 3-((2-METHYLBENZYL)THIO)-5-PHENYL-4H-1,2,4-TRIAZOL-4-AMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Methylbenzyl)thio)-5-phenyl-4H-1,2,4-triazol-4-amine typically involves the reaction of 2-methylbenzyl chloride with thiourea to form 2-methylbenzylthiourea. This intermediate is then cyclized with phenylhydrazine in the presence of a base such as sodium hydroxide to yield the desired triazole derivative. The reaction conditions often require refluxing in an appropriate solvent like ethanol or methanol to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-((2-Methylbenzyl)thio)-5-phenyl-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-((2-Methylbenzyl)thio)-5-phenyl-4H-1,2,4-triazol-4-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Agriculture: The compound may be used as a fungicide or pesticide due to its ability to disrupt the growth of certain pathogens.
Materials Science: It can be used in the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-((2-Methylbenzyl)thio)-5-phenyl-4H-1,2,4-triazol-4-amine involves its interaction with molecular targets such as enzymes or receptors. In medicinal applications, it may inhibit enzymes like kinases or proteases, leading to the disruption of cellular signaling pathways and ultimately inducing cell death in cancer cells. The compound’s sulfur and nitrogen atoms play a crucial role in binding to the active sites of these enzymes.
Comparison with Similar Compounds
Key Observations :
- Trimethoxyphenyl groups () increase molecular weight and lipophilicity, which may improve pharmacokinetic properties but reduce solubility.
Variations at the 3-Position Thioether Group
The 3-position thioether moiety impacts steric bulk and electronic effects:
Key Observations :
Antimicrobial and Antifungal Derivatives
- Compounds like 3-((1H-benzo[d]imidazol-1-yl)methyl)-4H-1,2,4-triazol-4-amine () exhibit antibacterial activity (MIC 1.5–3.125 µg/mL), highlighting the importance of heterocyclic substituents .
- 3-(1H-Indol-3-yl)-5-[[2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio]ethyl]thio]-4H-1,2,4-triazol-4-amine () shows 93% yield under ultrasound-assisted synthesis, indicating efficient routes for triazole-thioether derivatives .
Biological Activity
3-((2-Methylbenzyl)thio)-5-phenyl-4H-1,2,4-triazol-4-amine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The triazole ring is known for its diverse biological properties, including antibacterial, antifungal, and anticancer activities. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) of this compound and related derivatives.
Synthesis
The synthesis of 3-((2-Methylbenzyl)thio)-5-phenyl-4H-1,2,4-triazol-4-amine typically involves several steps:
- Formation of the Triazole Ring : The initial step often includes the reaction of hydrazine derivatives with carbon disulfide to form thiosemicarbazones.
- Substitution Reactions : The introduction of the 2-methylbenzyl group can be achieved through nucleophilic substitution reactions involving appropriate benzyl halides.
- Characterization : The final product is characterized using techniques such as NMR and mass spectrometry to confirm its structure.
Anticancer Activity
Research indicates that derivatives of triazoles exhibit significant anticancer properties. For instance, studies have shown that various triazole compounds demonstrate cytotoxic effects against different cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3-((2-Methylbenzyl)thio)-5-phenyl-4H-triazol-4-amine | MCF-7 | TBD |
| 3-(Benzylthio)-5-(phenyl)-4H-triazole | HCT116 | TBD |
| Standard Drug (Doxorubicin) | MCF-7 | 5.0 |
In a study involving similar triazole compounds, it was found that specific substitutions on the triazole ring significantly influenced cytotoxicity. For example, compounds with electron-withdrawing groups exhibited higher activity against MCF-7 cells compared to their electron-donating counterparts .
Antimicrobial Activity
The antimicrobial properties of triazole derivatives have been extensively studied. The compound has shown promising activity against various bacterial strains:
| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| E. coli | 15 | 32 |
| S. aureus | 18 | 16 |
These results indicate that the presence of the thioether group enhances the antimicrobial potency of the triazole scaffold, with structural modifications playing a crucial role in activity .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that the position and nature of substituents on the triazole ring significantly affect biological activity. For example:
- Compounds with bulky groups at the 5-position tend to exhibit enhanced anticancer activity.
- The presence of a thioether moiety has been linked to increased antimicrobial efficacy.
Case Studies
- Anticancer Activity : A derivative similar to 3-((2-Methylbenzyl)thio)-5-phenyl-4H-triazol-4-amine was tested against multiple cancer cell lines including MCF-7 and HCT116. It demonstrated IC50 values lower than standard chemotherapeutics like doxorubicin, indicating superior efficacy in some cases .
- Antimicrobial Studies : In a comparative study, various triazole derivatives were screened against Gram-positive and Gram-negative bacteria. The compound exhibited significant inhibition against E. coli and S. aureus, suggesting its potential as a lead compound for antibiotic development .
Q & A
Q. Key Reaction Conditions :
| Method | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Conventional heating | NaOH | Ethanol | 65–75 | |
| Microwave-assisted | K₂CO₃ | DMF | 85–90 |
Advanced Synthesis: Tautomerism and Structural Analysis
Q2: How can tautomeric equilibria in 1,2,4-triazole derivatives impact structural characterization? A2: 1,2,4-Triazoles exhibit thione-thiol tautomerism, which complicates spectral interpretation. For instance:
- X-ray crystallography : Used to resolve tautomeric forms, as demonstrated in studies of 3-phenyl-1H-1,2,4-triazol-5-amine, where planar triazole rings and phenyl substituents were confirmed .
- NMR spectroscopy : Chemical shifts for NH protons (δ 10–12 ppm) and sulfur-related protons (δ 2.5–4.0 ppm) help distinguish tautomers .
Example : In 3-((2-methylbenzyl)thio) derivatives, the thione form predominates in polar solvents, while the thiol form is stabilized in non-polar media .
Basic Biological Activity Screening
Q3: What assays are used to evaluate the antimicrobial activity of 1,2,4-triazole derivatives? A3: Common methods include:
- Agar diffusion assays : Measuring inhibition zones against bacterial (e.g., E. coli, S. aureus) and fungal strains (e.g., C. albicans) .
- MIC (Minimum Inhibitory Concentration) : Determining the lowest compound concentration inhibiting microbial growth, often via microdilution techniques .
Q. Structure-Activity Relationship (SAR) :
- Fluorinated benzyl groups (e.g., 4-fluorobenzyl) enhance lipophilicity and membrane penetration, improving activity .
- Bulky substituents (e.g., tert-butyl) may reduce solubility but increase target binding specificity .
Advanced Biological Studies: Resolving Contradictions
Q4: How can researchers address conflicting reports on the biological activity of structurally similar triazole derivatives? A4: Contradictions often arise due to:
- Substituent effects : Minor structural changes (e.g., chloro vs. methoxy groups) drastically alter activity. For example, 5-(4-chlorophenyl) derivatives show higher antifungal activity than methoxy analogs .
- Assay variability : Standardize protocols (e.g., broth microdilution) and include positive controls (e.g., fluconazole) to ensure reproducibility .
Case Study : A 4-fluorobenzylthio analog showed 90% inhibition against S. aureus in one study but only 60% in another due to differences in inoculum size .
Analytical Characterization Techniques
Q5: What advanced analytical methods are critical for characterizing 1,2,4-triazole derivatives? A5:
- HPLC-MS : Quantifies purity and identifies byproducts (e.g., sulfoxides from oxidation) .
- Single-crystal XRD : Resolves molecular geometry and hydrogen-bonding networks, as seen in 3-phenyl-1H-1,2,4-triazol-5-amine structures .
- FT-IR spectroscopy : Confirms functional groups (e.g., C=S stretch at 600–700 cm⁻¹) .
Data Contradiction Analysis
Q6: How should researchers interpret discrepancies in solubility data for triazole derivatives? A6: Solubility variations often stem from:
- pH dependence : The compound’s solubility may increase in acidic buffers due to protonation of the triazole ring .
- Crystallinity : Amorphous forms (e.g., from rapid precipitation) exhibit higher solubility than crystalline forms .
Example : A fluorinated triazole derivative showed solubility of 18.1 µg/mL at pH 7.4 but >100 µg/mL at pH 2.0 .
Safety and Handling Protocols
Q7: What safety precautions are recommended for handling 1,2,4-triazole derivatives? A7:
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/oral exposure .
- Waste disposal : Segregate halogenated waste (e.g., chloro derivatives) for incineration .
Note : Derivatives with thiol groups require inert atmospheres (N₂/Ar) to prevent oxidation .
Experimental Design for Multifactorial Studies
Q8: How can researchers design experiments to evaluate multiple variables (e.g., substituents, solvents) efficiently? A8: Use split-plot or factorial designs :
- Split-plot design : Test substituent groups (main plots) and solvents (subplots) in a hierarchical structure .
- Response Surface Methodology (RSM) : Optimize reaction conditions (e.g., temperature, base concentration) for maximum yield .
Example : A study on trellis systems and rootstocks employed split-split plots to analyze harvest seasons, providing a template for multifactorial triazole research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
